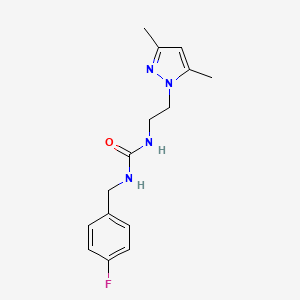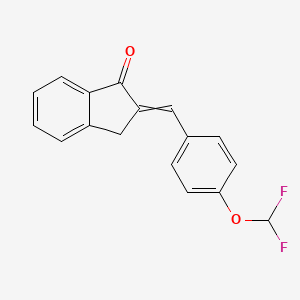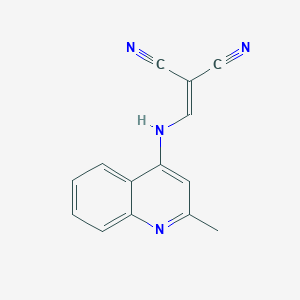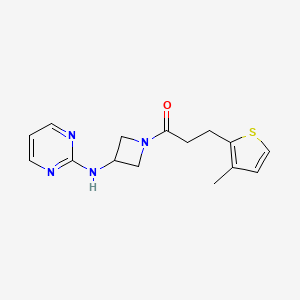![molecular formula C16H18ClN3O2S B2986036 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide CAS No. 1278209-96-3](/img/structure/B2986036.png)
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group and a phenylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine-3-sulfonamide, followed by the introduction of the phenylpyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenylpyrrolidine moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-2-sulfonamide
- 6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-4-sulfonamide
- 6-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
Uniqueness
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and sulfonamide groups on the pyridine ring, as well as the configuration of the phenylpyrrolidine moiety, contribute to its distinct properties compared to similar compounds.
特性
IUPAC Name |
6-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-16-7-6-15(11-18-16)23(21,22)19-10-13-8-9-20(12-13)14-4-2-1-3-5-14/h1-7,11,13,19H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJHRAAZICFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)

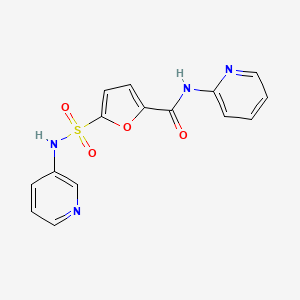
![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
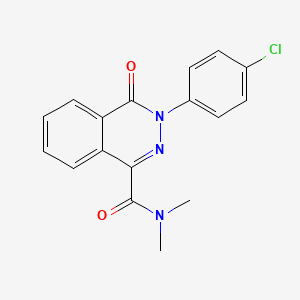
![1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2985966.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2985968.png)
